molecular formula C18H19NO3 B1247415 Diolmycin A2

Diolmycin A2

Cat. No.: B1247415
M. Wt: 297.3 g/mol
InChI Key: WSPKULGBZAOXCJ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diolmycin A2 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Structural Elucidation and Synthesis

Diolmycin A2, along with its stereoisomers A1, B1, and B2, are novel anticoccidial agents with their structures determined through spectroscopic analyses. This compound is identified as the threo-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. This has been confirmed by the chemical synthesis of its erythro-isomer (Tabata et al., 1993). Additionally, an enantioselective synthesis of (+)-diolmycin A2 has been achieved, starting from 4-hydroxybenzaldehyde, utilizing Sharpless asymmetric dihydroxylation and regioselective C-3 indole coupling (Fernandes et al., 2002).

Anticoccidial Properties

This compound was identified as an anticoccidial compound produced by Streptomyces sp. WK-2955. It demonstrated significant inhibitory effects on the growth of Eimeria tenella in an in vitro assay system, showcasing its potential as an anticoccidial agent (Tabata et al., 1993).

Application in Asymmetric Synthesis

The antibiotic's structure has also been leveraged in the field of asymmetric synthesis. For instance, ytterbium(III) trifluoromethanesulfonate catalyzed high-pressure reactions of epoxides with indole for the enantioselective synthesis of (+)-diolmycin A2, illustrating its utility in synthetic organic chemistry (Kotsuki et al., 1996).

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(2S,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol

InChI

InChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18-/m0/s1

InChI Key

WSPKULGBZAOXCJ-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H]([C@H](CC3=CC=C(C=C3)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(CC3=CC=C(C=C3)O)O)O

Synonyms

1-(3-indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol
diolmycin A1
diolmycin A2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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